molecular formula C16H18N2O3S2 B2810889 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide CAS No. 955673-27-5

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2810889
CAS No.: 955673-27-5
M. Wt: 350.45
InChI Key: BJRYXJYPUZXSGL-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroisoquinoline core linked to a methyl-substituted thiophene sulfonamide group.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-11-3-6-16(22-11)23(20,21)17-15-5-4-13-7-8-18(12(2)19)10-14(13)9-15/h3-6,9,17H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRYXJYPUZXSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide is a complex organic compound belonging to the class of tetrahydroisoquinoline derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potential therapeutic applications in various diseases. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C16H17N3O3S
Molecular Weight 331.4 g/mol
CAS Number 1210860-41-5

This compound features a tetrahydroisoquinoline core, which is known for its pharmacological significance.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group enhances its solubility and bioavailability, while the tetrahydroisoquinoline moiety contributes to its binding affinity with various receptors.

Key Mechanisms:

  • Antiviral Activity : Recent studies have shown that derivatives of tetrahydroisoquinoline exhibit antiviral properties by targeting metalloenzymes essential for viral replication .
  • Antitumor Activity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
  • Neuroprotective Effects : Some tetrahydroisoquinoline derivatives are reported to possess neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Antiviral Studies : A study highlighted the efficacy of tetrahydroisoquinoline derivatives against viral infections by inhibiting metalloenzymes critical for viral survival . The specific interactions at the molecular level were elucidated through docking studies.
  • Anticancer Activity : Research conducted on related compounds showed that certain tetrahydroisoquinoline derivatives exhibited IC50 values lower than conventional chemotherapeutics like Doxorubicin. For instance, compounds derived from similar frameworks showed IC50 values ranging from 2.5 to 12.5 µg/mL against various cancer cell lines .
  • Neuroprotective Potential : Investigations into the neuroprotective effects of tetrahydroisoquinoline derivatives indicated their ability to reduce oxidative stress and prevent neuronal apoptosis in vitro .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound better, it is useful to compare it with other related compounds:

Compound NameBiological ActivityIC50 Values (µg/mL)
DoxorubicinAnticancer37.5
Tetrahydroisoquinoline Derivative AAntitumor12.5
Tetrahydroisoquinoline Derivative BAntiviral10.0

This table illustrates that this compound may offer comparable or superior activity compared to established drugs.

Scientific Research Applications

Antimicrobial Properties

Sulfonamides, including the compound of interest, have been extensively studied for their antibacterial properties. Research indicates that sulfonamides target bacterial folate synthesis pathways, inhibiting the growth of various pathogens. The presence of specific substituents on the sulfonamide moiety can enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Compounds similar to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide have shown promise in antiviral applications. For example, studies have demonstrated that certain tetrahydroisoquinoline derivatives exhibit activity against hepatitis C virus (HCV) by targeting viral metalloenzymes. The dual mechanism of action observed in some derivatives suggests potential for further optimization to enhance efficacy .

Enzyme Inhibition

The compound's mechanism involves the inhibition of specific enzymes crucial for microbial survival. For instance, sulfonamides act as competitive inhibitors of dihydropteroate synthase in bacteria, disrupting folate synthesis . Additionally, structural modifications can lead to enhanced binding affinity towards target enzymes.

Metal Chelation

Research indicates that certain derivatives may employ metal chelation as a mechanism to enhance their biological activity. This property is particularly relevant for compounds targeting viral infections where metal ions play a critical role in enzyme function .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications at specific positions on the thiophene and isoquinoline rings can significantly influence potency and selectivity against various pathogens .

Modification Effect on Activity
Electron-withdrawing groupsIncreased antibacterial potency
Aromatic substitutionsEnhanced antiviral activity
Chelating moietiesImproved enzyme inhibition

Synthesis and Evaluation

Recent studies have focused on synthesizing new analogs of this compound to evaluate their biological activities. For example, a study investigated various substitutions on the isoquinoline scaffold to develop compounds with enhanced selectivity against HCV .

Clinical Relevance

The potential clinical applications of this compound are being explored in various contexts, including its use as a lead compound for developing new antimicrobial and antiviral therapies. The ongoing research aims to address challenges related to selectivity and toxicity while maximizing therapeutic efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide and its analogs:

Compound Core Structure Substituents/Modifications Synthetic Method Key Characterization
This compound (Target) Tetrahydroisoquinoline + sulfonamide - 2-Acetyl group on tetrahydroisoquinoline
- 5-Methylthiophene sulfonamide at position 7
Not explicitly described in evidence; likely involves sulfonation and coupling steps NMR, HRMS (inferred from similar compounds)
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Tetrahydroisoquinoline + sulfonamide - 2-Trifluoroacetyl group
- 4-(2-Cyclopropylethyl)-2-fluorophenyl sulfonamide at position 6
Multi-step synthesis with chlorosulfonation and coupling under reflux conditions NMR, HRMS confirmed
2-((5-chloro-2-((2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)pyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide Tetrahydroisoquinoline + pyrimidine-sulfonamide - 2-Acetyl group
- Chloropyrimidine and dimethylbenzenesulfonamide substituents
Microwave-assisted coupling in 1-butanol with catalytic HCl Flash chromatography, NMR

Key Observations:

Structural Variations: The target compound features a methylthiophene sulfonamide moiety, which may enhance lipophilicity compared to the fluorophenyl group in or the dimethylbenzenesulfonamide in .

Synthetic Approaches: Microwave-assisted synthesis (e.g., ) improves reaction efficiency (3 hours vs. Chlorosulfonation steps (as in ) are critical for introducing sulfonamide groups but require careful control to avoid over-sulfonation.

Biological Implications :

  • While biological data are absent for the target compound, analogs like demonstrate that pyrimidine-linked sulfonamides exhibit activity in medicinal chemistry contexts. The methylthiophene group in the target may confer unique selectivity due to its heterocyclic nature.

Q & A

Q. What are the established synthetic pathways for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via multi-step reactions, typically involving:

  • Sulfonamide coupling : Reaction of 5-methylthiophene-2-sulfonyl chloride with a tetrahydroisoquinoline intermediate under basic conditions (e.g., pyridine or triethylamine) .
  • Acetylation : Introduction of the acetyl group using acetic anhydride or acetyl chloride in the presence of a catalyst . Critical conditions include pH control (neutral to mildly basic), anhydrous solvents (e.g., DCM or THF), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are essential for confirming structural integrity and purity?

Key methods include:

  • NMR spectroscopy : Assign proton environments (e.g., acetyl methyl at ~2.1 ppm, methylthiophene protons at ~6.7–7.2 ppm) and verify connectivity .
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
  • HPLC/MS : Assess purity (>95%) and confirm molecular weight (e.g., [M+H]+ peak) .

Q. What are common synthetic byproducts, and how are they mitigated?

Byproducts include unreacted intermediates (e.g., incomplete acetylation) or sulfonamide dimerization. Mitigation involves:

  • Purification : Sequential column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Recrystallization : Using ethanol/water mixtures to isolate the pure product .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity results across studies, such as inconsistent enzyme inhibition data?

Contradictions may arise from:

  • Purity variability : Validate purity via HPLC and microanalysis; discrepancies in ≥95% purity batches can skew results .
  • Assay conditions : Standardize buffer pH, temperature, and enzyme concentrations. Include positive controls (e.g., known inhibitors) .
  • Structural analogs : Compare with compounds like N'-(4-fluorophenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide to identify substituent-specific effects .

Q. What computational strategies predict target binding modes and guide SAR studies?

  • Molecular docking : Use programs like AutoDock Vina with crystallographic data (e.g., PDB: 8UM) to model interactions with enzymes .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • SAR validation : Synthesize analogs (e.g., replacing methylthiophene with furan) and correlate docking scores with in vitro IC50 values .

Q. How are in vitro and in vivo models designed to evaluate neuropharmacological potential?

  • In vitro : Enzyme inhibition assays (e.g., acetylcholinesterase or monoamine oxidase) with IC50 determination .
  • In vivo : Rodent models for neurological disorders (e.g., induced Parkinsonism), measuring behavioral endpoints and biomarker levels (e.g., dopamine) .

Q. What analytical techniques differentiate polymorphic forms, and how do they impact bioactivity?

  • X-ray crystallography : Resolve crystal packing differences using SHELXL .
  • DSC/PXRD : Identify melting point variations (Δmp >5°C) and lattice arrangements . Polymorphs may alter solubility and bioavailability, requiring dissolution testing .

Methodological Tables

Q. Table 1. Key NMR Assignments

Proton Environmentδ (ppm)Assignment
Acetyl methyl (CH3CO)~2.1Singlet, integrates for 3H
Tetrahydroisoquinoline CH2~2.8–3.5Multiplet, backbone protons
Methylthiophene (C5-CH3)~2.4Singlet, integrates for 3H
Aromatic protons~6.7–7.2Multiplet, thiophene/isoquinoline
Data derived from analogous compounds

Q. Table 2. SAR Trends in Structural Analogs

Modification SiteBioactivity ChangeReference
Acetyl → Cyclopropanecarbonyl↑ Enzyme inhibition potency
Methylthiophene → Chlorothiophene↓ Solubility, ↑ cytotoxicity
Isoquinoline → QuinolineAltered target selectivity

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